molecular formula C8H13BrF3NO B13967692 (S)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine

(S)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine

Cat. No.: B13967692
M. Wt: 276.09 g/mol
InChI Key: SUTRLNKQACNECS-ZETCQYMHSA-N
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Description

(S)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine is a chemical compound that belongs to the class of piperidines This compound is characterized by the presence of a bromoethoxy group and a trifluoromethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine typically involves the reaction of (S)-1-(trifluoromethyl)piperidine with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromoethoxy group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can yield corresponding oxides or other oxidized derivatives.

Scientific Research Applications

(S)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological systems and processes, particularly in the investigation of receptor-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The bromoethoxy group and trifluoromethyl group contribute to its unique chemical properties, which enable it to interact with specific receptors or enzymes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromoethoxy group and a trifluoromethyl group attached to the piperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific scientific research applications.

Properties

Molecular Formula

C8H13BrF3NO

Molecular Weight

276.09 g/mol

IUPAC Name

(3S)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine

InChI

InChI=1S/C8H13BrF3NO/c9-3-5-14-7-2-1-4-13(6-7)8(10,11)12/h7H,1-6H2/t7-/m0/s1

InChI Key

SUTRLNKQACNECS-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@@H](CN(C1)C(F)(F)F)OCCBr

Canonical SMILES

C1CC(CN(C1)C(F)(F)F)OCCBr

Origin of Product

United States

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